Cas no 36322-90-4 (Piroxicam)

Piroxicam (cp-16171) is a non steroidal anti-inflammatory agent that can inhibit the activity of Cox, with IC50 values of 47 and 25 for COX-1 and COX-2 in human monocytes, respectively μ M
Piroxicam structure
Piroxicam structure
Piroxicam
36322-90-4
C15H13N3O4S
331.3464
MFCD00057317
54567
24278641

Piroxicam Properties

Names and Identifiers

    • 4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
    • 3,4-DIHYDRO-2-METHYL-4-OXO-N-2-PYRIDYL-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE 1,1-DIOXIDE
    • 4-HYDROXY-2-METHYL-3-(PYRID-2-YL-CARBAMOYL)-2H-1,2-BENZOTHIAZINE 1,1-DIOXIDE
    • 4-HYDROXY-2-METHYL-3-(PYRID-2-YL-CARBAMOYL)-2H-1,2-BENZOTHIAZINE 1,2-DIOXIDE
    • 4-HYDROXY-2-METHYL-N-2-PYRIDINYL-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE
    • 4-hydroxy-2-methyl-n-2-pyridinyl-2h-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • AURORA KA-6753
    • PIROXICAMUM
    • 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide
    • 2h-1,2-benzothiazine-3-carboxamide,4-hydroxy-2-methyl-n-2-pyridinyl-,1,1-diox
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-caboxyamid-1,1-dioxid
    • 4-hydroxy-2-methyl-n-(2-pyridyl)-2h-1,2-benzothiazine-3-carboxamide-1,1-diox
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
    • Artroxicam
    • Baxo
    • Bruxicam
    • Caliment
    • chf1251
    • CP 16171
    • Piroxicam
    • PIROXICAM(RG)
    • 1,2-benzothiazine-3-carboxamide
    • 4-Hydroxy-2-methyl-3-(2-pyridylcarbamoyl)-2H-1,2-benzothiazine 1,1-Dioxide
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
    • Erazon
    • Feldene
    • Geldene
    • Larapam
    • Pirkam
    • Riacen
    • Zunden
    • 吡罗昔康
    • Pyroxycam
    • Roxicam
    • Piroftal
    • Roxam
    • Piroxicamum [INN-Latin]
    • CHF 1251
    • Piroxicam (Feldene)
    • C15H13N3O4S
    • 13T4O6VMAM
    • 4-Hydroxy-
    • CP-16171
    • DivK1c_000369
    • 4-hydroxy-2-methyl-N-pyridin-2-yl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • PIROXICAM [INN]
    • HMS1990D11
    • HMS2095L03
    • BSPBio_000221
    • HMS3403D11
    • MFCD00057317
    • Tox21_110231_1
    • SPBio_002142
    • Z1137167677
    • s1713
    • Bio2_000835
    • Piroxicam,(S)
    • CAS-36322-90-4
    • KBioGR_001315
    • MLS001304054
    • GLXC-26156
    • A19556
    • 4-hydroxy-2-methyl-1,1-dioxo-N-(2-pyridyl)-1$l^{6},2-benzothiazine-3-carboxamide
    • 3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
    • 36322-90-4
    • Reudene
    • NCGC00015823-01
    • DB00554
    • NCGC00257705-01
    • BSPBio_002460
    • Piroflex
    • NSC-757284
    • NCGC00015823-04
    • NSC-666076
    • NSC757284
    • DTXSID5021170
    • CHEBI:8249
    • PIROXICAM [USAN]
    • KBio2_002938
    • P1905
    • Piroxicam, >=98% (TLC)
    • Piroxicam 1.0 mg/ml in Methanol
    • NCGC00015823-17
    • SCHEMBL3703617
    • NCGC00015823-06
    • Piroxicam: Form Alpha2
    • NCGC00021244-07
    • Prestwick1_000211
    • Piroxicam, British Pharmacopoeia (BP) Reference Standard
    • Feldene (TN)
    • AB00052074-22
    • Tox21_110231
    • 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide1,1-dioxide
    • MLS000069644
    • PIROXICAM [ORANGE BOOK]
    • SBI-0050875.P004
    • PIROXICAM [MART.]
    • AM84917
    • HMS3369B07
    • Piroxicam for system suitability
    • KBio2_006731
    • (4-Hydroxy-2-methyl-1,1-dioxobenzo[e]1,2-thiazin-3-yl)-N-(2-pyridyl)carboxamide
    • NCGC00188982-01
    • 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • CCRIS 3719
    • Tox21_200151
    • (4-hydroxy-2-methyl-1,1-dioxobenzo[e]1,2-thiazin-3-yl)-N-(2-pyridyl)carboxamid e
    • SR-01000000199-3
    • Bio1_001341
    • BCBcMAP01_000176
    • HMS1362D11
    • Prestwick2_000211
    • CAS_36322-90-4
    • AB00052074_24
    • SR-01000000199-12
    • Lopac-P-5654
    • Piroxicamum (INN-Latin)
    • M02AA07
    • Tox21_500900
    • Feldene Gel
    • BPBio1_000245
    • 3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1$l^{6},2-benzothiazine-1,1,4-trione
    • PIROXICAM (MART.)
    • Piroxicam [USAN:USP:INN:BAN:JAN]
    • NCGC00021244-08
    • NCGC00015823-11
    • KBio3_001680
    • IDI1_002110
    • 4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide1,1-dioxide
    • PIROXICAM [JAN]
    • NCGC00015823-15
    • AKOS025312555
    • HMS3712L03
    • Prestwick_573
    • Lopac0_000900
    • PIROXICAM [MI]
    • PIROXICAM [USP-RS]
    • PIROXICAM (USP-RS)
    • Improntal
    • NCGC00021244-09
    • HMS1792D11
    • Roxiden
    • F0001-2399
    • NCGC00015823-13
    • (Z)-3-(hydroxy(pyridin-2-ylamino)methylene)-2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
    • Piroxicam, European Pharmacopoeia (EP) Reference Standard
    • Spectrum2_001287
    • Oprea1_714707
    • AKOS000714958
    • NCGC00015823-12
    • UNII-13T4O6VMAM
    • MLS000038002
    • HMS3429L03
    • NCGC00015823-29
    • Spectrum_001115
    • FT-0630590
    • 4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1lambda6,2-benzothiazine-3-carboxamide
    • Piroxicam, United States Pharmacopeia (USP) Reference Standard
    • HMS2231G03
    • Feldene Fast
    • Piroxicam, Pharmaceutical Secondary Standard; Certified Reference Material
    • SR-01000000199-9
    • MLS001148207
    • EU-0100900
    • BCP02919
    • EINECS 252-974-3
    • piroxicam:malonic acid
    • Prestwick0_000211
    • KBio3_000720
    • SPBio_001293
    • S01BC06
    • CP-16,171
    • Spectrum5_001445
    • NS00015466
    • NCGC00015823-08
    • NINDS_000369
    • BDBM85245
    • KBioSS_001595
    • AB00052074_23
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine -3-carboxamide-1,1-dioxide malonic acid
    • 3-(Hydroxy[(pyridin-2-yl)amino]methylidene)-2-methyl-3,4-dihydro-2h-1lambda(6),2-benzothiazine-1,1,4-trione
    • SDCCGSBI-0050875.P005
    • DTXCID401170
    • M01AC01
    • Felden
    • 4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-caboxyamid-1,1-dioxid [German]
    • BIDD:PXR0154
    • KBio2_001595
    • HMS3655C04
    • HMS3678H15
    • NCGC00021244-06
    • AC-24190
    • NCGC00015823-02
    • LP00900
    • 4-hydroxy-2-methyl-1,1-dioxo-N-(pyridin-2-yl)-2H-1$l^{6},2-benzothiazine-3-carboxamide
    • SW219862-1
    • EN300-70724
    • PIROXICAM ANHYDROUS
    • CHEMBL1518938
    • HMS3267I03
    • Piroxicam-(methyl-d3)
    • Piroxicam (USAN:USP:INN:BAN:JAN)
    • Piroxicam D3 (N-methyl D3)
    • HMS2092A05
    • PIROXICAM (USP MONOGRAPH)
    • AK1015
    • BCP0726000299
    • Bio2_000355
    • SR-01000000199
    • NCGC00015823-03
    • HMS1568L03
    • PIROXICAM (EP MONOGRAPH)
    • W-106626
    • IDI1_000369
    • (3Z)-3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
    • KBio3_000719
    • KBioSS_000370
    • CHEMBL527
    • HMS3262D22
    • HMS3414H17
    • 2H-1,2-Benzothiazine-3-carboxamide,4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide
    • NCI60_022912
    • NCGC00261585-01
    • 4-Hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • NSC666076
    • PIROXICAM [VANDF]
    • Bio1_000852
    • Piroxicam: Form Alpha1
    • Tocris-0960
    • HMS501C11
    • NCGC00015823-20
    • Rosiden
    • SCHEMBL13462
    • N-(2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
    • BRN 0627692
    • HMS2089B06
    • Q408676
    • KBioGR_000370
    • PIROXICAM [USP MONOGRAPH]
    • SPECTRUM1500491
    • PIROXICAM [EP MONOGRAPH]
    • Flogobene
    • Solocalm
    • P 5654
    • Pharmakon1600-01500491
    • NCGC00015823-10
    • NCGC00015823-09
    • NCGC00021244-03
    • piroxicam usp
    • SR-01000000199-5
    • Prestwick3_000211
    • NCGC00015823-18
    • D70554
    • CCG-36403
    • Spectrum4_000968
    • NCGC00015823-05
    • BSPBio_001030
    • GTPL7273
    • Sasulen
    • NCGC00015823-14
    • AB00052074-21
    • C01608
    • 1044566-76-8
    • AKOS026749939
    • KBio1_000369
    • PIROXICAM [WHO-DD]
    • GLXC-26155
    • HY-B0253
    • HMS3884C08
    • SMR000035997
    • 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
    • Opera_ID_442
    • KBio2_005506
    • NCGC00015823-07
    • D00127
    • KBio2_000370
    • NCGC00021244-05
    • SCHEMBL21350
    • MLS004774122
    • FT-0673949
    • NSC_4856
    • NSC 666076
    • HMS1920H22
    • KBio2_004163
    • 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboximide-1,1-dioxide
    • Piroxicam (JP17/USP/INN)
    • Bio1_000363
    • KS-5322
    • Piroxicam, meets USP testing specifications
    • Spectrum3_000780
    • 1ST7162
    • STK177288
    • +Expand
    • MFCD00057317
    • QYSPLQLAKJAUJT-UHFFFAOYSA-N
    • 1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)
    • S1(C2=C([H])C([H])=C([H])C([H])=C2C(=C(C(N([H])C2=C([H])C([H])=C([H])C([H])=N2)=O)N1C([H])([H])[H])O[H])(=O)=O
    • 0627692

Computed Properties

  • 331.062677g/mol
  • 0
  • 3.1
  • 2
  • 6
  • 2
  • 331.062677g/mol
  • 331.062677g/mol
  • 108Ų
  • 23
  • 611
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 8
  • 0

Experimental Properties

  • 2.67270
  • 107.98000
  • 7506
  • 1.6320 (estimate)
  • Soluble in water, ethanol, chloroform, ethyl acetate.
  • 199.0 to 203.0 deg-C
  • Grayish white to yellowish solid
  • Sensitive to heat
  • 6.3 (2:1 dioxane-water)
  • 358(H2O)(lit.)
  • 1.3664 (rough estimate)

Piroxicam Security Information

  • GHS06 GHS06
  • DL0705000
  • 3
  • 6.1(b)
  • S26-S36
  • III
  • III
  • R22
  • 6.1(b)
  • Xn Xn
  • UN 2811
  • H301
  • P301 + P310
  • dangerous
  • 2-8°C
  • III
  • 25
  • Danger
  • LD50 orally in mice: 360 mg/kg (Wiseman)
  • 6.1

Piroxicam Customs Data

  • 3005101000
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piroxicam Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB347978-5 g
Piroxicam, 95%; .
36322-90-4 95%
5 g
€61.80 2023-07-19
Ambeed
A265438-50mg
4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
36322-90-4 98%
50mg
$5.0 2024-07-19
ChemScence
CS-2233-500mg
Piroxicam
36322-90-4 99.61%
500mg
$55.0 2022-04-27
DC Chemicals
DC9071-1 g
Piroxicam
36322-90-4 >98%
1g
$300.0 2022-02-28
Enamine
EN300-70724-0.05g
3-{hydroxy[(pyridin-2-yl)amino]methylidene}-2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
36322-90-4 95%
0.05g
$19.0 2023-04-24
eNovation Chemicals LLC
D765126-500g
2H-1,2-Benzothiazine-3-carboxamide,4-hydroxy-2-methyl-N-2-pyridinyl-, 1,1-dioxide
36322-90-4 98%
500g
$300 2022-09-07
FUJIFILM
162-20291-1g
Piroxicam
36322-90-4
1g
JPY 8050 2023-09-15
Key Organics Ltd
KS-5322-1MG
Piroxicam
36322-90-4 >97%
1mg
£36.00 2023-09-07
LKT Labs
P3269-1 g
Piroxicam
36322-90-4 ≥98%
1g
$51.90 2023-07-10
MedChemExpress
HY-B0253-10mM*1mLinDMSO
Piroxicam
36322-90-4 99.71%
10mM*1mLinDMSO
¥500 2023-07-26

Piroxicam Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 rt
Reference
Preparation of inclusion compounds between a non-steroidal anti-inflammatory drug and β-cyclodextrin by microwave treatment
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
Reference
Method for preparation of a soluble inclusion compound of active substances in a host molecule with the assistance of supercritical fluid
, France, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Process for preparation of drug-cyclodextrin conjugates
, France, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Process for the preparation of piroxicam and β-cyclodextrin complex
, Croatia, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
A process for the preparation of piroxicam-β-cyclodextrin inclusion compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Application of supercritical carbon dioxide for the preparation of a piroxicam-β-cyclodextrin inclusion compound
Van Hees, Thierry; Piel, Geraldine; Evrard, Brigitte; Otte, Xavier; Thunus, Leopold; et al, Pharmaceutical Research, 1999, 16(12), 1864-1870

Synthetic Circuit 7

Reaction Conditions
Reference
A study on the differentiation between amorphous piroxicam:β-cyclodextrin complex and a mixture of the two amorphous components
Redenti, Enrico; Peveri, Tiziana; Zanol, Margherita; Ventura, Paolo; Gnappi, Guglielmina; et al, International Journal of Pharmaceutics, 1996, , 289-94

Piroxicam Raw materials

Piroxicam Preparation Products

Piroxicam Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36322-90-4)Piroxicam
A1202297
in Stock
500g
99%
Friday, 30 August 2024 02:47
192.0

Piroxicam Related Literature

Recommended suppliers
ANHUI CHICO CHEMICAL CO., LTD.,
(CAS:36322-90-4)Piroxicam
CC_041
99.00%
1kg
Suzhou Senfeida Chemical Co., Ltd
(CAS:36322-90-4)Piroxicam
sfd3473
99.9%
200kg
discuss personally